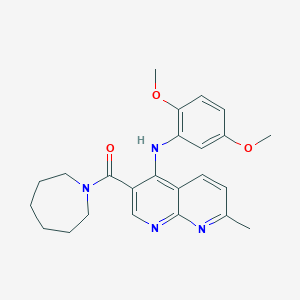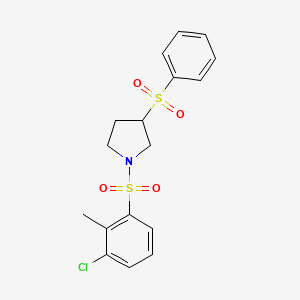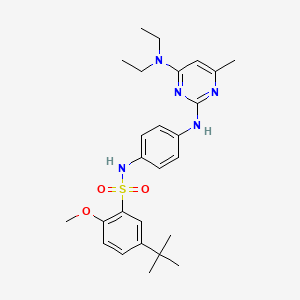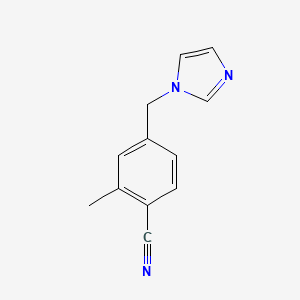
3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine” is a complex organic molecule that contains several functional groups. These include a bromobenzyl group, a thioether linkage, a pyridazine ring, and an imidazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and imidazole rings, both of which are aromatic and contribute to the compound’s stability. The bromobenzyl group would add steric bulk to the molecule, and the sulfur atom in the thioether linkage could potentially act as a nucleophile .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could be displaced in a nucleophilic substitution reaction. Additionally, the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely increase the compound’s molecular weight and could influence its boiling and melting points .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing the imidazo[1,2-b]pyridazine scaffold, are of significant interest due to their diverse bioactive molecules and potential therapeutic applications. The success of kinase inhibitors like ponatinib, which contains this scaffold, has spurred further exploration of imidazo[1,2-b]pyridazine derivatives for enhanced pharmacokinetic profiles and efficiency in medicinal applications. The comprehensive review by Garrido et al. (2021) on this scaffold in medicinal chemistry underscores its utility in designing novel compounds with potential therapeutic uses, emphasizing structure-activity relationships (SAR) and the quest for enhanced medicinal properties (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).
Synthesis and Biological Activity of Pyridazine Derivatives
The green synthesis of pyridazine derivatives, as discussed by Dhanalakshmi et al. (2021), presents an atom economical and environmentally friendly approach for constructing complex molecules. This method focuses on the multi-component reactions (MCRs) for synthesizing fused heterocycles, such as pyridazine derivatives, in a single step. Such green chemistry approaches are vital for sustainable development in pharmaceutical research, offering straightforward methods for creating complex heterocycles with wide-ranging therapeutic potentials (Dhanalakshmi, Jeya, Anbarasu, & Sivamurugan, 2021).
Pyridazine and N-oxide Derivatives in Organic Synthesis and Drug Development
The role of heterocyclic N-oxide derivatives, including those synthesized from pyridazine, has been highlighted in various functionalities essential for drug development and organic synthesis. Li et al. (2019) emphasize the importance of these compounds in forming metal complexes, designing catalysts, and their applications in medicinal chemistry, showcasing the versatility of pyridazine derivatives in contributing to novel therapeutic agents with activities such as anticancer, antibacterial, and anti-inflammatory (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Future Directions
properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-imidazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4S/c15-12-3-1-11(2-4-12)9-20-14-6-5-13(17-18-14)19-8-7-16-10-19/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOMQBFUXFIVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C=C2)N3C=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-phenylpyrimidin-4-one](/img/structure/B2639797.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2639801.png)


![1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2639804.png)


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2639810.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2639811.png)